molecular formula C26H32N4O2 B2455568 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide CAS No. 942883-81-0

2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide

Cat. No. B2455568
CAS RN: 942883-81-0
M. Wt: 432.568
InChI Key: VLWHZFNSLJVBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C26H32N4O2 and its molecular weight is 432.568. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Applications

One study presents the pharmacological characterization of a compound with structural similarity, focusing on its high affinity as a κ-opioid receptor antagonist. This compound demonstrated potential in treating depression and addiction disorders due to its antidepressant-like efficacy and ability to attenuate behavioral effects of stress. Such findings suggest a broader implication for compounds within this chemical class in neuroscience and pharmacology research, especially in understanding and treating mental health disorders (Grimwood et al., 2011).

Inhibition of ACAT for Disease Treatment

Another research effort identified a compound as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), exhibiting significant selectivity and improved pharmacological properties. This compound, through its molecular design, showed promise for treating diseases associated with ACAT-1 overexpression, indicating the potential of such compounds in addressing cardiovascular diseases and metabolic disorders (Shibuya et al., 2018).

Metabolic Stability Improvements

Research into the structure-activity relationships of PI3K/mTOR inhibitors included compounds sharing a core structural motif with the mentioned compound. Efforts to improve metabolic stability led to the identification of alternatives that retained efficacy while minimizing metabolic degradation. This work underscores the importance of such compounds in cancer research, given the critical roles of PI3K and mTOR in tumor growth and survival (Stec et al., 2011).

properties

IUPAC Name

2-[2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2/c1-17(2)30(18(3)4)25(32)16-29-23-12-7-6-11-22(23)27-26(29)20-14-24(31)28(15-20)21-10-8-9-19(5)13-21/h6-13,17-18,20H,14-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWHZFNSLJVBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.